2H-Cyclopenta[d]pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
270-97-3 |
|---|---|
Molecular Formula |
C7H6N2 |
Molecular Weight |
118.14 g/mol |
IUPAC Name |
2H-cyclopenta[d]pyrimidine |
InChI |
InChI=1S/C7H6N2/c1-2-6-4-8-5-9-7(6)3-1/h1-4H,5H2 |
InChI Key |
LRCTWTVNQSLPAM-UHFFFAOYSA-N |
Canonical SMILES |
C1N=CC2=CC=CC2=N1 |
Origin of Product |
United States |
Synthetic Methodologies for 2h Cyclopenta D Pyrimidine and Its Derivatives
Classical and Conventional Synthetic Approaches to the Cyclopenta[d]pyrimidine Core
Traditional methods for constructing the cyclopenta[d]pyrimidine framework have historically relied on well-established organic reactions, primarily focusing on cyclization and condensation strategies. These methods often involve sequential steps to build the desired heterocyclic system.
Cyclization Reactions for Ring System Formation
The formation of the pyrimidine (B1678525) ring fused to a cyclopentane (B165970) core is a cornerstone of classical synthesis. Cyclization reactions are fundamental to this process, typically involving the reaction of a suitably functionalized cyclopentane derivative with a three-atom component that provides the necessary atoms for the pyrimidine ring. These reactions often proceed through the formation of intermediate species that undergo intramolecular cyclization to yield the final bicyclic structure. The specific nature of the starting materials and reagents dictates the substitution pattern on the resulting cyclopenta[d]pyrimidine ring.
Condensation Reactions with Specific Precursors
A prevalent and classical strategy for assembling the 2H-cyclopenta[d]pyrimidine skeleton involves condensation reactions with readily available cyclopentane-based precursors. Key starting materials include cyclopentanone (B42830) and ethyl 2-oxocyclopentanecarboxylate.
One notable example is the reaction of cyclopentanone with aromatic aldehydes and guanidine (B92328) hydrochloride. rhhz.net This reaction can be performed in a multicomponent fashion, where the initial step involves the formation of a 2,5-bis-(arylmethylidene)cyclopentanone intermediate from the condensation of the aromatic aldehyde and cyclopentanone. rhhz.net This intermediate then undergoes a Michael addition with guanidine, followed by cyclization, dehydration, and tautomerization to afford the 2-aminocyclopenta[d]pyrimidine derivative. rhhz.net An independent synthesis route confirms this mechanism by reacting the pre-formed 2,5-bis-(arylmethylidene)cyclopentanone with guanidine hydrochloride in the presence of a base like sodium methoxide. rhhz.net
| Precursor | Reagents | Product Type | Reference |
| Cyclopentanone | Aromatic aldehyde, Guanidine hydrochloride | 2-Aminocyclopenta[d]pyrimidines | rhhz.net |
| 2,5-Bis-(arylmethylidene)cyclopentanones | Guanidine hydrochloride, Sodium methoxide | Cyclopenta[d]pyrimidines | rhhz.net |
| Ethyl 2-oxocyclopentanecarboxylate | Urea or Thiourea | 2,4-Dioxo- or 2-Thioxo-hexahydro-5H-cyclopenta[d]pyrimidine derivatives | nih.gov |
Multistep Synthetic Sequences for Complex Derivatives
The synthesis of more complex or highly substituted this compound derivatives often necessitates multistep synthetic sequences. These routes allow for the controlled introduction of various functional groups onto the heterocyclic core. A typical sequence may begin with the formation of a functionalized cyclopentane ring, followed by the construction of the pyrimidine ring through cyclization or condensation reactions as described above. Subsequent steps can involve functional group interconversions, such as the transformation of an amino group on the pyrimidine ring into other functionalities, enabling the synthesis of a diverse library of compounds. For instance, a synthesized 2-aminocyclopenta[d]pyrimidine can serve as a building block for further reactions with electrophilic reagents to create more complex fused systems like pyrimido[1,2-a]pyrimidines. rhhz.net
Modern and Efficient Synthetic Strategies
Contemporary synthetic chemistry emphasizes efficiency, atom economy, and environmental sustainability. In the context of this compound synthesis, this has led to the development of one-pot reactions and the application of green chemistry principles.
One-Pot and Multicomponent Reaction (MCR) Methodologies
One-pot and multicomponent reactions (MCRs) have emerged as powerful tools for the efficient synthesis of complex molecules from simple starting materials in a single operation, avoiding the need for isolation of intermediates. nih.govorientjchem.org The synthesis of 2-aminocyclopenta[d]pyrimidines from cyclopentanone, an aromatic aldehyde, and guanidine hydrochloride is a prime example of a one-pot, three-component reaction that provides high yields of the desired product. rhhz.netresearchgate.net This approach is highly valued for its operational simplicity and time-saving nature. The mechanism proceeds through a cascade of reactions, including condensation, Michael addition, and cyclization, all occurring in the same reaction vessel. rhhz.net
| Reaction Type | Precursors | Catalyst/Conditions | Product | Reference |
| One-pot, Three-component | Cyclopentanone, Aromatic aldehyde, Guanidine hydrochloride | Not specified | 2-Aminocyclopenta[d]pyrimidines | rhhz.netresearchgate.net |
| One-pot, Multicomponent | Aldehydes, β-ketoesters, Urea | Solvent-free | Dihydropyrimidinones | orientjchem.org |
Green Chemistry Principles in Cyclopenta[d]pyrimidine Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. rasayanjournal.co.innih.gov In the synthesis of cyclopenta[d]pyrimidines and related compounds, these principles are being increasingly applied. This includes the use of environmentally benign solvents, catalysts, and reaction conditions. For example, the use of catalysts like Ceric Ammonium Nitrate (CAN) can facilitate rapid and efficient synthesis of related cycloalka[d]pyrimidinones. ekb.eg Furthermore, developing solvent-free reaction conditions, as seen in some Biginelli reactions for dihydropyrimidinones, represents a significant step towards greener synthesis. orientjchem.org The goal is to develop methods that are not only efficient in terms of yield and reaction time but also minimize waste and the use of hazardous substances. rasayanjournal.co.in
Catalytic Approaches (e.g., nano ZrO2-SO3H, SSA, nickel catalytic coupling)
The synthesis of pyrimidine-based compounds, including the this compound core, has benefited from the development of novel catalytic systems that offer improved efficiency, selectivity, and milder reaction conditions. While specific examples for the direct synthesis of the this compound ring using all the listed catalysts are not extensively documented, their application in the synthesis of related pyrimidine derivatives suggests their potential utility.
Nano ZrO2-SO3H: Acid catalysts play a crucial role in various condensation reactions leading to the formation of pyrimidine rings. Nano-zirconium dioxide (nano-ZrO2) has been utilized as a catalyst in the Biginelli reaction to produce bioactive dihydropyrimidinones. mdpi.com The polarized surface of nano-ZrO2, with a partial positive charge on the zirconium center, facilitates the reaction. mdpi.com Furthermore, core-shell zirconia-coated magnetite nanoparticles functionalized with sulfonic acid groups (nano-Fe3O4@ZrO2-SO3H) have been employed as a highly efficient and recyclable acid catalyst for the synthesis of fluoroquinolones, which feature a fused heterocyclic system, in aqueous media. oiccpress.com This catalyst demonstrates good performance and can be reused multiple times without significant loss of activity. oiccpress.com These examples highlight the potential of zirconia-based solid acid catalysts in promoting cyclization reactions for the synthesis of complex heterocyclic structures, a strategy that could be adapted for this compound synthesis.
Silica (B1680970) Sulfuric Acid (SSA): Silica sulfuric acid (SSA) is a stable and reusable solid acid catalyst that has been effectively used in the synthesis of various heterocyclic compounds. Its application in facilitating the three-component synthesis of pyrano[2,3-d]-pyrimidine dione (B5365651) derivatives has been reported. nih.gov The use of nanoporous silica functionalized with sulfonic acid groups (SBA-Pr-SO3H) provides an efficient and environmentally friendly method for the synthesis of these fused pyrimidine systems. nih.gov The catalyst's reusability and the high yields obtained under mild conditions make it an attractive option for the synthesis of other fused pyrimidines. nih.gov
Nickel Catalytic Coupling: Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of C-N and C-C bonds in heterocyclic chemistry. An efficient and general protocol for the C2-amination of pyrimidin-2-yl tosylates with various nitrogen-containing heterocycles, such as indoles and benzimidazoles, has been developed using a Ni(dppp)Cl2 catalyst. nwnu.edu.cn This method is tolerant of a range of functional groups on both the pyrimidine and the nucleophile, providing a versatile route for the derivatization of the pyrimidine core. nwnu.edu.cn While this example demonstrates functionalization rather than the initial ring synthesis, it underscores the utility of nickel catalysis in manipulating pyrimidine scaffolds. Transition metal-catalyzed reactions, in general, are of growing importance for the synthesis of pyrimidines. nih.gov
Functionalization and Post-Synthetic Modification Strategies
Metal-Catalyzed Coupling Reactions for Diversification
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are indispensable tools for the diversification of halogenated pyrimidine cores, including this compound. These reactions allow for the introduction of a wide range of aryl, heteroaryl, and alkynyl substituents.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling of dichloropyrimidines with aryl and heteroaryl boronic acids is a well-established method for the synthesis of substituted pyrimidines. mdpi.comnih.gov For substrates like 2,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine, the reaction can be performed regioselectively. Microwave-assisted procedures using a tetrakis(triphenylphosphine)palladium(0) catalyst have been shown to be highly efficient, providing C4-substituted products in good to excellent yields with short reaction times and low catalyst loading. mdpi.com The choice of solvent can be critical, with alcoholic solvent mixtures sometimes affording better reactivity at lower temperatures compared to polar aprotic solvents. nih.gov
| Catalyst | Base | Solvent | Temperature (°C) | Time | Product | Yield (%) | Reference |
| Pd(PPh3)4 | K2CO3 | Dioxane/H2O | 120 (MW) | 15 min | 2-chloro-4-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine | 85 | mdpi.com |
| Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | 55 | 12 h | 2-chloro-4-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine | 75 | nih.gov |
Sonogashira Coupling: The Sonogashira coupling enables the introduction of terminal alkynes onto the pyrimidine ring, providing a gateway to a variety of further transformations. organic-chemistry.orgwikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. organic-chemistry.orgwikipedia.org The reaction can be performed under mild conditions and is compatible with a range of functional groups. wikipedia.org Copper-free Sonogashira coupling protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. libretexts.org The alkynylated products are versatile intermediates for the synthesis of more complex heterocyclic systems. nih.gov
| Catalyst | Co-catalyst | Base | Solvent | Temperature | Product | Reference |
| Pd(PPh3)2Cl2 | CuI | Et3N | THF | Room Temp | 2-chloro-4-(phenylethynyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine | organic-chemistry.orgwikipedia.org |
| Pd(OAc)2/Ligand | None | Cs2CO3 | Toluene | 110 °C | 2-chloro-4-(alkynyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine | libretexts.org |
Nucleophilic Aromatic Substitution Reactions on the Pyrimidine Ring
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient heterocyclic systems like pyrimidines. The presence of halogen atoms at the C2 and C4 positions of the this compound ring makes it an excellent substrate for SNAr reactions.
The reactivity of the C2 and C4 positions towards nucleophilic attack can be influenced by the electronic nature of substituents on the ring. In 2,4-dichloropyrimidines, substitution generally occurs preferentially at the C4 position. wuxiapptec.com However, the regioselectivity can be altered by the presence of electron-donating or electron-withdrawing groups at other positions on the pyrimidine ring. wuxiapptec.com For instance, an electron-donating group at the C6 position can favor substitution at the C2 position. wuxiapptec.com
The reaction of 2,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine with various nucleophiles, such as amines and alkoxides, allows for the stepwise introduction of different functional groups. This sequential substitution strategy is a powerful tool for building molecular complexity.
| Nucleophile | Position of Substitution | Conditions | Product | Reference |
| Ammonia | C4 | EtOH, reflux | 4-amino-2-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine | nih.govresearchgate.net |
| Primary/Secondary Amines | C4 | Various solvents, base | 2-chloro-4-(substituted-amino)-6,7-dihydro-5H-cyclopenta[d]pyrimidine | nih.govresearchgate.net |
| Sodium Methoxide | C4 | MeOH, reflux | 2-chloro-4-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine | wuxiapptec.com |
Derivatization at Specific Positions (e.g., C2, N4)
The functionalization of the this compound scaffold at specific positions, particularly C2 and C4 (or the exocyclic N4), is crucial for modulating its biological activity.
Derivatization at C4: The C4 position is readily functionalized through nucleophilic aromatic substitution of a 4-chloro substituent. A wide array of primary and secondary amines can be introduced at this position to generate a library of 4-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidine derivatives. nih.govresearchgate.net For example, a series of 2-phenyl-substituted 4-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidines have been synthesized and evaluated for their biological properties. nih.govresearchgate.net
Derivatization at C2: Following substitution at the C4 position, the remaining chloro group at the C2 position can be further displaced by another nucleophile, allowing for the synthesis of 2,4-disubstituted derivatives. Alternatively, metal-catalyzed cross-coupling reactions can be employed to introduce carbon-based substituents at the C2 position. Nickel-catalyzed amination of 2-tosyloxypyrimidines provides an effective route to 2-aminopyrimidine (B69317) derivatives. nwnu.edu.cn
| Starting Material | Reagent | Position of Derivatization | Product | Reference |
| 2,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine | Aniline derivative | C4 | N-Aryl-2-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine | nih.govresearchgate.net |
| 2-chloro-4-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidine | Phenylboronic acid | C2 | 2-phenyl-4-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidine | nih.gov |
| 2-methyl-4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine | Ammonia | C4 | 2-methyl-4-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidine | google.com |
Synthetic Routes to Specific Isomeric and Analogous Systems (e.g., Thieno[2,3-d]pyrimidine (B153573), Pyrazolo[1,5-a]pyrimidine, Dihydrofuro[3,4-d]pyrimidine)
The synthetic strategies employed for this compound can often be extended to its bioisosteric analogs, where the cyclopentane ring is replaced by other five-membered heterocycles.
Thieno[2,3-d]pyrimidine: The thieno[2,3-d]pyrimidine core is typically constructed by annulating a pyrimidine ring onto a pre-existing thiophene. A common starting material is a 2-aminothiophene-3-carbonitrile (B183302) or 3-carboxylate. Cyclization with reagents like formamide, orthoesters, or guanidines leads to the formation of the pyrimidine ring. 4-Chlorothieno[2,3-d]pyrimidines, prepared by chlorination of the corresponding 4-oxo derivatives with phosphoryl chloride, are versatile intermediates for further functionalization via nucleophilic substitution. researchgate.net
Pyrazolo[1,5-a]pyrimidine: The synthesis of pyrazolo[1,5-a]pyrimidines generally involves the cyclocondensation of 3-aminopyrazoles with 1,3-bielectrophilic compounds such as 1,3-dicarbonyls or their synthetic equivalents. nih.gov This approach allows for the introduction of a variety of substituents at positions 2, 3, 5, and 7 of the fused ring system. nih.gov Palladium-catalyzed cross-coupling reactions have also been utilized to construct the pyrimidine ring in this scaffold.
Dihydrofuro[3,4-d]pyrimidine: The synthesis of dihydrofuro[3,4-d]pyrimidine derivatives can be achieved through multi-step sequences. One reported route involves the formation of a 4-(2-azido-2-oxoethyl)furan-3-carbonyl azide (B81097) intermediate, which then undergoes Curtius rearrangement, nucleophilic addition, and intramolecular cyclization to yield the final fused ring system. researchgate.netresearchgate.net This method provides access to novel 1,2-dihydrofuro[3,4-d]pyrimidine compounds. researchgate.netresearchgate.net
Reactivity and Reaction Mechanisms of 2h Cyclopenta D Pyrimidine Scaffolds
Electrophilic and Nucleophilic Transformations of the Cyclopenta[d]pyrimidine System
The reactivity of the cyclopenta[d]pyrimidine system is largely governed by the π-deficient character of the pyrimidine (B1678525) ring. This electron deficiency makes the ring system susceptible to nucleophilic attack, while generally being resistant to electrophilic substitution unless activated by electron-donating groups.
Nucleophilic Substitution:
Nucleophilic aromatic substitution (SNAr) is a characteristic reaction for pyrimidine and its fused derivatives. The presence of two nitrogen atoms in the pyrimidine ring lowers the energy of the LUMO, making the carbon atoms, particularly at positions C2 and C4, electrophilic and thus prone to attack by nucleophiles. The reactivity is further enhanced by the presence of good leaving groups, such as halogens or sulfone groups, at these positions.
For example, in related pyrimidine systems, a chloro group at the C4 position is readily displaced by various nucleophiles. Studies on 4-chloro-2-methylthiopyrimidine-5-carboxylate have shown that it reacts with dimethylamine, sodium phenoxide, and sodium thiophenoxide to yield the corresponding substitution products. rsc.org Similarly, in 2,4-diazidopyrido[3,2-d]pyrimidine, a fused system with similar electronic properties, nucleophilic attack occurs preferentially at the C4 position. nih.gov This regioselectivity is a common feature in fused 2,4-disubstituted pyrimidines. nih.gov
In the case of 4,6-dichloro-2-(methylsulfonyl)pyrimidine, the selectivity of nucleophilic attack can be controlled by the nature of the nucleophile and the reaction conditions. Sterically unbiased primary aliphatic amines tend to displace the sulfone group, whereas anilines and secondary aliphatic amines selectively displace a chloride group. researchgate.net This demonstrates that both the electronic nature of the ring and the properties of the attacking nucleophile dictate the outcome of the transformation.
Electrophilic Substitution:
Direct electrophilic substitution on the pyrimidine ring is generally difficult due to its π-deficient nature. researchgate.net The nitrogen atoms deactivate the ring towards electrophiles. However, the presence of activating, electron-donating groups (like amino or hydroxyl groups) can facilitate electrophilic attack, typically at the C5 position, which is the most electron-rich carbon atom. researchgate.net For the cyclopenta[d]pyrimidine system, electrophilic attack on the pyrimidine portion would likely require such activation.
The cyclopentane (B165970) portion of the scaffold, being saturated, is generally unreactive towards electrophiles unless it contains unsaturation or activating functional groups. Cyclopropanes bearing an electron-accepting group can act as electrophiles in ring-opening reactions, but this is a specific case of reactivity based on ring strain and substitution. nih.govnih.gov
Cycloaddition and Rearrangement Reactions Involving the Fused Rings
Cycloaddition reactions are powerful tools in organic synthesis and can be utilized to construct or modify the cyclopenta[d]pyrimidine scaffold. These reactions involve the formation of a cyclic product through the interaction of two unsaturated molecules.
Cycloaddition Reactions:
The synthesis of the fused cyclopenta[d]pyridazine system, a structural analog of cyclopenta[d]pyrimidine, has been achieved through [3+2] cycloaddition reactions. nih.gov For instance, the reaction of nitrile imines with fulvene derivatives can yield cyclopenta[d]pyridazines in a one-pot synthesis. nih.gov This highlights how cycloaddition methodologies can be employed to build the fused five-membered ring onto a pre-existing six-membered heterocycle.
The Diels-Alder, or [4+2] cycloaddition, is another key reaction. While examples directly involving the 2H-Cyclopenta[d]pyrimidine ring as either the diene or dienophile are specific to substituted derivatives, the general principle is widely applied in heterocyclic synthesis. For instance, intramolecular [4+2] cycloadditions are used to construct complex polycyclic systems stereoselectively. nih.gov The reactivity in these reactions is governed by the electronic properties of the diene and dienophile. nih.gov 5-Methylidene-imidazolones, for example, readily undergo Diels-Alder reactions with cyclopentadiene. mdpi.com
Rearrangement Reactions:
Rearrangement reactions can significantly alter the molecular skeleton. The Dimroth rearrangement is a well-known isomerization in heterocyclic chemistry, particularly for pyrimidine derivatives. nih.gov This rearrangement typically involves the opening of the heterocyclic ring followed by rotation and re-closure, effectively swapping the positions of a ring heteroatom and an exocyclic heteroatom. The accepted mechanism proceeds through protonation, ring opening to an intermediate, tautomerization, and subsequent ring closure. nih.gov
Another type of rearrangement observed in related heterocyclic systems is the Boekelheide rearrangement. This reaction, studied on pyrimidine N-oxides, involves the transformation of the N-oxide to an acetoxymethyl-substituted pyrimidine in the presence of acetic anhydride. nih.gov Evidence suggests this reaction can proceed, at least in part, through radical intermediates. nih.gov While not a direct rearrangement of the cyclopenta[d]pyrimidine core, it illustrates a key reactivity pattern for N-oxidized pyrimidine derivatives.
Reactivity of Functional Groups within this compound Derivatives
For instance, the synthesis of 2,4-dioxo-1,2,3,4,6,7-hexahydro-5H-cyclopenta[d]pyrimidine derivatives provides a scaffold with reactive carbonyl groups. nih.gov These keto groups can potentially undergo reactions typical of amides and imides, such as N-alkylation or condensation reactions at the active methylene group of the cyclopentane ring.
The introduction of a methylthio group, as seen in related pyrimidine carboxylates, provides a versatile functional handle. The methylthio group itself can be displaced by strong nucleophiles. For example, treatment of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with an excess of sodium methoxide results in the displacement of both the chloro and the methylthio groups to yield a dimethoxy derivative. rsc.org This indicates the lability of the methylthio group under certain nucleophilic conditions.
The following table summarizes the reactivity of a chloro-substituted pyrimidine derivative, which serves as a model for the reactivity of functional groups on the cyclopenta[d]pyrimidine core.
| Reactant | Nucleophile | Product |
|---|---|---|
| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Dimethylamine | Ethyl 4-(dimethylamino)-2-methylthiopyrimidine-5-carboxylate |
| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium phenoxide | Ethyl 4-phenoxy-2-methylthiopyrimidine-5-carboxylate |
| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium thiophenoxide | Ethyl 4-(phenylthio)-2-methylthiopyrimidine-5-carboxylate |
| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium methoxide (excess) | Methyl 2,4-dimethoxypyrimidine-5-carboxylate |
Stability and Tautomerism Studies of Cyclopenta[d]pyrimidine Derivatives
Tautomerism is a critical consideration in heterocyclic chemistry, as the presence of different tautomers can significantly affect a molecule's chemical reactivity and biological activity. For cyclopenta[d]pyrimidine derivatives, particularly those with hydroxyl, amino, or thiol substituents, several tautomeric forms can exist.
For example, a 2-hydroxycyclopenta[d]pyrimidine can exist in equilibrium with its 2-oxo (or cyclopenta[d]pyrimidin-2(1H)-one) tautomer. Similarly, an amino-substituted derivative can exist in an imino tautomeric form. The relative stability of these tautomers is influenced by factors such as the solvent, temperature, and the electronic nature of other substituents on the ring. researchgate.netmdpi.com
Computational studies, often using Density Functional Theory (DFT), are invaluable for understanding the energetics of tautomerism. For the related uracil system, the diketo form is significantly more stable than the keto-enol tautomers. mdpi.com For 2-aminopyrimidine (B69317) derivatives, the amino form is generally found to be more stable than the imino form, with a high energy barrier often making the interconversion difficult in the gas phase. researchgate.net The presence of water molecules can, however, lower this energy barrier by facilitating proton transfer. researchgate.net
Studies on cyclopentadiene derivatives have also explored their tautomeric possibilities, including the 1,5-sigmatropic shifts of hydrogen or other groups around the five-membered ring. nih.gov In N-functionalized cyclopentadienyl amidinium ylides, a zwitterionic structure is stabilized by the delocalization of the negative charge over the cyclopentadiene ring and the positive charge over an amidine fragment. researchgate.net
The following table presents data from a DFT study on the related 2-pyrimidinethiol / 2(1H)-pyrimidinethione system, illustrating the principles of tautomeric stability.
| Tautomer System | Medium | More Stable Tautomer | Relative Energy Difference (kcal/mol) |
|---|---|---|---|
| 2-pyrimidinethiol vs. 2(1H)-pyrimidinethione | Gas Phase | 2-pyrimidinethiol | 3.41 |
| 2-pyrimidinethiol vs. 2(1H)-pyrimidinethione | Aqueous Medium | 2(1H)-pyrimidinethione | 6.47 |
This data shows a clear solvent-dependent preference, with the thiol form being more stable in the gas phase and the thione form being favored in an aqueous environment. These fundamental principles of tautomerism are directly applicable to substituted this compound derivatives.
Computational and Theoretical Investigations of 2h Cyclopenta D Pyrimidine
Quantum Chemical Calculations for Electronic Structure and Stability (e.g., DFT/B3LYP, NBO analysis)
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties and stability of a molecule. Methods like Density Functional Theory (DFT) are frequently employed to study pyrimidine (B1678525) derivatives, providing a balance between accuracy and computational cost. nih.gov
Density Functional Theory (DFT): The B3LYP functional combined with a basis set such as 6-31G++(d,p) or 6-311++G(d,p) is commonly used to optimize the molecular geometry and calculate electronic properties. nih.govresearchgate.net These calculations can determine key quantum chemical descriptors that govern the molecule's reactivity and stability. nih.gov For the 2H-Cyclopenta[d]pyrimidine scaffold, DFT would elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).
Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting chemical reactivity. The energy gap between HOMO and LUMO (ΔE) is a significant indicator of molecular stability; a larger gap implies higher stability and lower reactivity. researchgate.net
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic structure within the molecule. scirp.org It examines charge delocalization, hyperconjugative interactions, and intramolecular hydrogen bonding. This analysis can reveal the stabilizing effects of electron delocalization from lone pairs of nitrogen atoms into anti-bonding orbitals within the fused ring system of this compound. scirp.org These interactions are quantified by stabilization energy (E(2)), where a higher value indicates a stronger interaction.
| Parameter | Description | Typical Insights for Fused Pyrimidines |
|---|---|---|
| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Indicates regions susceptible to electrophilic attack. |
| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Indicates regions susceptible to nucleophilic attack. |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO; indicates chemical stability. | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Chemical Hardness (η) | Resistance to change in electron distribution. Calculated as (ELUMO - EHOMO)/2. | Higher hardness correlates with greater stability. |
| Dipole Moment (Debye) | Measure of the overall polarity of the molecule. | Affects solubility and intermolecular interactions. |
Molecular Modeling and Dynamics Simulations to Predict Molecular Interactions
Molecular modeling and dynamics (MD) simulations are powerful computational techniques used to study how a ligand, such as a derivative of this compound, interacts with a biological target, typically a protein. mdpi.com These methods provide a dynamic view of molecular interactions over time.
Molecular Docking: This is often the first step, where the preferred binding orientation of the ligand within the protein's active site is predicted. Docking algorithms score different poses based on factors like shape complementarity and intermolecular forces, identifying the most favorable binding mode. nih.gov For pyrimidine derivatives, docking studies have been crucial in identifying key interactions with enzyme active sites. nih.govrsc.org
Molecular Dynamics (MD) Simulations: Following docking, MD simulations are performed to assess the stability of the predicted protein-ligand complex. mdpi.comresearchgate.net By simulating the movements of atoms over time (typically nanoseconds), MD can reveal:
Stability of the Complex: The root-mean-square deviation (RMSD) of the protein and ligand is monitored to see if the complex remains stable or dissociates. rsc.org
Key Amino Acid Interactions: MD simulations can identify specific amino acid residues that form persistent hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. rsc.orgmdpi.com
Flexibility and Conformational Changes: The root-mean-square fluctuation (RMSF) analysis shows the flexibility of different parts of the protein, highlighting regions that may change conformation upon ligand binding. nih.gov
These simulations are invaluable for understanding the mechanism of action and for the rational design of more potent and selective inhibitors based on the this compound scaffold. rsc.orgmdpi.com
| Analysis Type | Purpose | Information Gained |
|---|---|---|
| RMSD (Root-Mean-Square Deviation) | To assess the structural stability of the protein-ligand complex over time. | Low, stable RMSD values suggest a stable binding pose. |
| RMSF (Root-Mean-Square Fluctuation) | To measure the flexibility of individual amino acid residues. | Identifies flexible loops or regions that move upon ligand binding. |
| Hydrogen Bond Analysis | To quantify the hydrogen bonds formed between the ligand and protein. | Identifies key residues responsible for anchoring the ligand in the active site. |
| Binding Free Energy Calculation (MM/PBSA, MM/GBSA) | To estimate the binding affinity of the ligand to the protein. | Provides a quantitative prediction of binding strength. |
Conformational Analysis and its Influence on Molecular Recognition
The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target. Conformational analysis involves identifying the stable, low-energy conformations that a molecule can adopt.
For a fused system like this compound, the structure is relatively rigid compared to more flexible molecules. nih.gov The fusion of the cyclopentane (B165970) ring to the pyrimidine core significantly restricts bond rotation. However, substituents attached to this core can still have conformational freedom. Computational methods can be used to:
Explore Conformational Space: Systematically rotate flexible bonds to identify all possible low-energy conformations.
Determine Relative Stabilities: Calculate the relative energies of different conformers to determine which shapes are most likely to exist under physiological conditions.
Analyze the Bioactive Conformation: Compare the low-energy conformations with the shape of the ligand when bound to its protein target (as seen in docking or crystal structures). This helps understand which conformation is responsible for biological activity.
The rigidity of the this compound scaffold can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity. Studies on other rigid pyrimidine analogues have shown that pre-organizing the molecule into its bioactive conformation can enhance potency. nih.gov Furthermore, different conformations can lead to different crystal packing arrangements, a phenomenon known as polymorphism, which can be investigated computationally. mdpi.com
Prediction of Binding Affinities and Efficacy using Computational Methods
A primary goal of computational chemistry in drug discovery is the accurate prediction of a molecule's binding affinity for its target. nih.gov High binding affinity is often a prerequisite for high efficacy. Several methods are used to estimate this property.
Molecular Docking Scores: Docking programs provide scoring functions that give a quick, albeit often rough, estimate of binding affinity. While useful for ranking compounds in virtual screening, these scores are generally not accurate enough for precise affinity prediction. nih.gov
End-Point Free Energy Calculations: More rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to calculate the binding free energy (ΔGbind). These calculations are performed on snapshots taken from MD simulations and offer a more accurate estimation than docking scores by considering solvation effects. nih.gov
Alchemical Free Energy Methods: Techniques such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are among the most accurate methods for predicting binding affinities. They involve computationally "transforming" one molecule into another to calculate the free energy difference between them, providing highly precise predictions of relative binding affinities.
The reliability of these methods generally follows the order: Alchemical Methods > MM/PB(GB)SA > Docking Scores. nih.gov These predictions are vital for prioritizing which derivatives of the this compound scaffold should be synthesized and tested, thereby saving significant time and resources in the drug development process. researchgate.net
| Method | Computational Cost | Accuracy Level | Primary Use Case |
|---|---|---|---|
| Docking Scoring Functions | Low | Low to Medium | High-throughput virtual screening and initial pose prediction. |
| MM/PB(GB)SA | Medium | Medium | Re-ranking docked compounds and estimating binding energies from MD simulations. nih.gov |
| Umbrella Sampling | High | High | Calculating the potential of mean force along a dissociation pathway. nih.gov |
| Thermodynamic Integration (TI) / Free Energy Perturbation (FEP) | Very High | Very High | Accurate calculation of relative binding free energies for lead optimization. |
Medicinal Chemistry and Biological Activity Profiling of 2h Cyclopenta D Pyrimidine Derivatives
General Overview of Pharmacological Relevance as a Bioactive Scaffold
The 2H-Cyclopenta[d]pyrimidine nucleus is a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. As a fused heterocyclic system combining cyclopentane (B165970) and pyrimidine (B1678525) rings, it serves as a versatile framework for the development of potent bioactive molecules. The pyrimidine core itself is a fundamental component of nucleic acids and is present in numerous FDA-approved drugs, highlighting its significance in biological processes and as a therapeutic backbone. acs.orgencyclopedia.pub Derivatives of this scaffold have been extensively investigated for their potential as anticancer, antiviral, anti-inflammatory, and antimicrobial agents. encyclopedia.pubnih.govnih.gov
The pharmacological relevance of the cyclopenta[d]pyrimidine scaffold stems from its ability to mimic the purine (B94841) core of ATP, allowing derivatives to act as competitive inhibitors for a variety of enzymes, particularly kinases. rsc.org This mimicry facilitates binding to the ATP-binding sites of these enzymes, leading to the modulation of their activity. The planarity of the fused ring system, combined with the potential for diverse substitutions on both the cyclopentane and pyrimidine rings, allows for the fine-tuning of steric and electronic properties to achieve desired selectivity and potency against specific biological targets.
Furthermore, the incorporation of the cyclopentane ring introduces a degree of conformational rigidity and lipophilicity that can favorably influence pharmacokinetic properties, such as cell permeability and metabolic stability. The structure-activity relationship (SAR) studies of various cyclopenta[d]pyrimidine derivatives have demonstrated that modifications at different positions of the scaffold can significantly impact their biological activity, offering a rich field for the design and discovery of novel therapeutic agents. nih.gov
Anticancer and Antitumor Activities of Cyclopenta[d]pyrimidine Derivatives
The cyclopenta[d]pyrimidine scaffold has emerged as a promising framework in the design of novel anticancer and antitumor agents. ekb.egresearchgate.net Its derivatives have demonstrated significant efficacy against a range of cancer types, including breast cancer, melanoma, and various hematological malignancies. nih.govmdpi.com The anticancer potential of these compounds is attributed to their ability to interfere with key cellular processes essential for tumor growth and proliferation.
Derivatives of this compound have shown potent antiproliferative activity against a wide array of human cancer cell lines. For instance, certain N-(4-substituted-phenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine analogs have exhibited single-digit nanomolar IC50 values in MDA-MB-435 melanoma cells. nih.gov Similarly, novel thiazolo[4,5-d]pyrimidine (B1250722) derivatives have demonstrated significant cytotoxic effects against melanotic (C32) and amelanotic (A375) melanoma, breast cancer, and prostate cancer cell lines. mdpi.com
The antiproliferative efficacy of these compounds is often evaluated using standard in vitro cytotoxicity assays, such as the sulforhodamine B (SRB) or MTT assays. nih.govmdpi.com These studies have consistently shown that cyclopenta[d]pyrimidine derivatives can inhibit the growth of various cancer cell lines, including those that are resistant to conventional chemotherapeutic agents. nih.govnih.gov The broad-spectrum antiproliferative activity highlights the potential of this scaffold in developing novel cancer therapies.
| Compound | Cancer Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine (3) | MDA-MB-435 (Melanoma) | 4.6 nM | nih.gov |
| N-(4-methoxyphenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine (1) | MDA-MB-435 (Melanoma) | 7.9 nM | nih.gov |
| 7-chloro-5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivative (3b) | C32 (Melanoma) | 24.4 µM | mdpi.com |
| 7-chloro-5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivative (3b) | A375 (Melanoma) | 25.4 µM | mdpi.com |
A significant mechanism through which cyclopenta[d]pyrimidine derivatives exert their anticancer effects is by acting as microtubule targeting agents (MTAs). nih.govtubintrain.eu Microtubules are dynamic polymers of α- and β-tubulin heterodimers that play a crucial role in cell division, intracellular transport, and maintenance of cell shape. nih.govmdpi.com MTAs disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. tubintrain.eu
Several cyclopenta[d]pyrimidine-based compounds have been identified as potent inhibitors of tubulin polymerization. nih.gov These agents typically bind to the colchicine (B1669291) site on β-tubulin, preventing the assembly of microtubules. nih.gov Molecular modeling studies have shown that the cyclopenta[d]pyrimidine scaffold can form hydrophobic interactions with key amino acid residues within the colchicine binding pocket. nih.gov By disrupting the delicate balance of microtubule polymerization and depolymerization, these compounds effectively halt the cell cycle at the G2/M phase, triggering programmed cell death.
The pyrimidine core is a well-established hinge-binding motif for many human kinases, making cyclopenta[d]pyrimidine derivatives attractive candidates for kinase inhibitor development. acs.org Kinases are a class of enzymes that play a central role in signal transduction pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.
Derivatives of the related pyrazolo[3,4-d]pyrimidine scaffold have been successfully developed as potent inhibitors of various kinases, including Bruton's tyrosine kinase (BTK) and Janus kinases (JAKs). rsc.orgnih.gov For instance, ibrutinib, a pyrazolo[3,4-d]pyrimidine-based drug, is an approved treatment for several B-cell cancers. nih.gov Similarly, cyclopentyl-pyrimidine analogues have been evaluated as inhibitors of Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase, with some compounds demonstrating IC50 values in the nanomolar range. nih.gov The ability of the cyclopenta[d]pyrimidine scaffold to be decorated with various substituents allows for the design of selective inhibitors targeting specific kinases implicated in cancer progression.
A major challenge in cancer chemotherapy is the development of multidrug resistance (MDR). ekb.eg One of the primary mechanisms of MDR is the overexpression of drug efflux pumps like P-glycoprotein (Pgp), which actively transport chemotherapeutic agents out of cancer cells. nih.gov Another mechanism involves the altered expression of tubulin isotypes, such as βIII-tubulin, which can reduce the binding affinity of MTAs. nih.gov
Interestingly, certain cyclopenta[d]pyrimidine derivatives have demonstrated the ability to overcome these resistance mechanisms. nih.govnih.gov Some of these compounds are poor substrates for Pgp, allowing them to accumulate to cytotoxic concentrations within resistant cancer cells. nih.gov Furthermore, some derivatives have shown efficacy in cancer cell lines overexpressing βIII-tubulin, suggesting that they can either bind to this isotype with sufficient affinity or that their mechanism of action is not significantly hampered by its presence. nih.gov The development of cyclopenta[d]pyrimidine-based agents that can circumvent MDR offers a promising strategy for treating refractory cancers.
Antiviral Properties and Underlying Mechanisms
In addition to their anticancer activities, pyrimidine-based scaffolds, including by extension the cyclopenta[d]pyrimidine framework, have been investigated for their antiviral properties. nih.gov A wide variety of pyrimidine derivatives have been reported to inhibit the replication of a broad range of viruses, including influenza virus, respiratory syncytial virus, herpes virus, and human immunodeficiency virus (HIV). nih.gov
The antiviral mechanisms of pyrimidine derivatives can be diverse. For some viruses, they may act as inhibitors of viral polymerases, enzymes essential for the replication of the viral genome. In other cases, they may interfere with viral entry into host cells or inhibit other key viral enzymes. For example, some pyrimido[4,5-d]pyrimidines have shown efficacy against human coronavirus 229E (HCoV-229E). mdpi.com The structural versatility of the cyclopenta[d]pyrimidine scaffold allows for the design of compounds that can specifically target viral proteins, offering a potential avenue for the development of novel antiviral therapeutics.
Anti-inflammatory Activities and Associated Biological Pathways
Derivatives of the this compound scaffold have been investigated for their potential as anti-inflammatory agents. The core structure is recognized as a valuable pharmacophore in the design of molecules that can modulate biological pathways associated with inflammation. Research has particularly focused on the inhibition of enzymes and signaling pathways that are crucial in the inflammatory cascade.
One of the key areas of investigation has been the role of these derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). arabjchem.org The signaling pathway of VEGFR-2 is not only pivotal in angiogenesis but is also implicated in inflammatory processes. By inhibiting VEGFR-2, certain 6,7-dihydro-5H-cyclopenta[d]pyrimidine analogues can interfere with the signaling that contributes to inflammation. arabjchem.org For instance, a series of novel 6,7-dihydro-5H-cyclopenta[d]pyrimidine derivatives were designed and synthesized as VEGFR-2 inhibitors. Two compounds from this series demonstrated significant enzyme inhibition of 97% and 87% at a concentration of 10 µM, with IC50 values of 0.85 µM and 2.26 µM, respectively. researchgate.netresearchgate.net
Furthermore, the broader class of pyrimidine derivatives has been explored for its ability to inhibit cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins, key mediators of inflammation. While specific data on this compound derivatives as COX inhibitors is emerging, the pyrimidine nucleus is a known feature in compounds designed to selectively target COX-2, which is upregulated during inflammation. The anti-inflammatory effects of some pyrimidine derivatives are also attributed to their antioxidant properties, which can mitigate oxidative stress that often accompanies inflammatory conditions. nih.gov
Table 1: Anti-inflammatory Activity of Cyclopenta[d]pyrimidine Derivatives
| Compound Series | Target | Activity | Reference |
| 6,7-dihydro-5H-cyclopenta[d]pyrimidine derivatives | VEGFR-2 | Compound 6c: IC50 = 0.85 µM | researchgate.netresearchgate.net |
| 6,7-dihydro-5H-cyclopenta[d]pyrimidine derivatives | VEGFR-2 | Compound 6b: IC50 = 2.26 µM | researchgate.netresearchgate.net |
Antimicrobial and Antifungal Efficacy
The this compound scaffold has been identified as a promising framework for the development of new antimicrobial and antifungal agents. The condensed heterocyclic system is a key structural motif in a variety of biologically active molecules.
In the realm of antibacterial agents, 2,4-diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidine analogues have been synthesized and evaluated as inhibitors of dihydrofolate reductase (DHFR). scite.ai This enzyme is crucial for the survival of microorganisms, as it is involved in the synthesis of nucleic acids and amino acids. By inhibiting bacterial DHFR, these compounds can effectively halt microbial growth. For example, analogues of trimethoprim, a known antibacterial agent, featuring the cyclopenta[d]pyrimidine core have been investigated for their inhibitory activity against DHFR from opportunistic pathogens like Pneumocystis carinii and Toxoplasma gondii. scite.aiprobes-drugs.org
The antifungal potential of this scaffold is also an active area of research. While specific minimum inhibitory concentration (MIC) values for this compound derivatives against a wide range of fungal species are still under extensive investigation, the general class of pyrimidine derivatives has shown promise. For instance, certain pyrimidine-based compounds have been found to be effective against various fungal strains. The development of single compounds with both antitumor and antimicrobial activities has also been a focus, with some 6,7-dihydro-5H-cyclopenta[d]pyrimidine derivatives being assessed for such dual activities. arabjchem.org
Table 2: Antimicrobial Target of Cyclopenta[d]pyrimidine Derivatives
| Compound Series | Target Enzyme | Target Organisms | Reference |
| 2,4-Diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidine analogues | Dihydrofolate Reductase (DHFR) | Pneumocystis carinii, Toxoplasma gondii | scite.aiprobes-drugs.org |
Other Therapeutic Potentials of the Cyclopenta[d]pyrimidine Scaffold
Derivatives of 6,7-dihydro-5H-cyclopenta[d]pyrimidine have shown significant promise in the modulation of neurological systems, with potential applications in the treatment of neurodegenerative diseases and neuropathic pain.
A notable area of research is the development of γ-secretase modulators (GSMs) for the potential treatment of Alzheimer's disease. One such compound, (S)-7-(4-fluorophenyl)-N2-(3-methoxy-4-(3-methyl-1H-1,2,4-triazol-1-yl)phenyl)-N4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-diamine (BMS-932481), has been identified as a potent GSM. nih.govacs.org This compound demonstrated a favorable balance of potency, efficacy, and off-target profile in preclinical studies. nih.govacs.org
Furthermore, novel derivatives of 6,7-dihydro-5H-cyclopenta[d]pyrimidine have been synthesized and evaluated as sigma-1 (σ1) receptor antagonists for the treatment of neuropathic pain. acs.org The sigma-1 receptor is involved in the modulation of various neurotransmitter systems. Antagonism of this receptor has been shown to produce antinociceptive effects. Certain pyrimidine derivatives have also been investigated for their anticonvulsant properties. researchgate.net
Table 3: Neurological Activity of a Cyclopenta[d]pyrimidine Derivative
| Compound | Target | Potential Application | Reference |
| BMS-932481 | γ-Secretase Modulator (GSM) | Alzheimer's Disease | nih.govacs.org |
| Novel 6,7-dihydro-5H-cyclopenta[d]pyrimidine derivatives | Sigma-1 (σ1) Receptor Antagonist | Neuropathic Pain | acs.org |
The pyrimidine-fused heterocyclic core, including the cyclopenta[d]pyrimidine scaffold, has been explored for its potential in the management of diabetes mellitus. A key strategy in controlling postprandial hyperglycemia is the inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase.
While specific in-vivo antidiabetic data for this compound derivatives are part of ongoing research, the broader class of pyrimidine-fused heterocycles has been shown to possess inhibitory activity against these enzymes. researchgate.net The design and synthesis of novel derivatives are aimed at discovering potent and selective inhibitors with improved therapeutic profiles compared to existing drugs. The antioxidant activity of some of these compounds may also contribute to their potential antidiabetic effects by mitigating oxidative stress, which is a known factor in the development of diabetic complications. researchgate.net
The this compound scaffold is also being investigated for its potential applications in the cardiovascular system, including the treatment of hypertension. The pyrimidine nucleus is a component of various compounds with cardiovascular activity.
Research into novel kinin B1 receptor antagonists has included derivatives of the 6,7-dihydro-5H-cyclopenta[d]pyrimidine structure. researchgate.net The kinin B1 receptor is implicated in inflammation and pain, and its modulation can have effects on the cardiovascular system, particularly in the context of post-myocardial infarction cardiac remodeling. researchgate.net While direct antihypertensive data for this specific scaffold is an area of active investigation, the broader class of pyrimidine derivatives has a history of use as antihypertensive agents. For example, Alfuzosin, an α1-adrenoceptor antagonist used to treat hypertension, contains a quinazoline (B50416) core, which is a bicyclic system composed of a benzene (B151609) ring fused to a pyrimidine ring. newdrugapprovals.org
Some pyrimidine derivatives have been evaluated for their antioxidant activity using various in vitro assays. researchgate.netresearchgate.net For example, the antioxidant potential of certain pyrimidine analogs has been determined by the DPPH (2,2-diphenyl-1-picrylhydrazyl) method. researchgate.net The ability of these compounds to act as antioxidants can complement their other biological activities, such as their anti-inflammatory effects. While direct evidence for the immunostimulatory properties of the this compound scaffold is still emerging, the modulation of inflammatory pathways by some derivatives suggests a potential interaction with the immune system.
Potential for Enzyme and Receptor Inhibition
The fused ring system of this compound provides a rigid scaffold that is amenable to chemical modifications, making it an attractive core for the design of inhibitors targeting various enzymes and receptors. Research has demonstrated that derivatives of this heterocyclic compound are capable of interacting with several key biological targets, most notably protein kinases and tubulin, showcasing their potential in the development of therapeutic agents.
Kinase Inhibition
The pyrimidine core is a well-established "hinge-binding motif" accommodated by the ATP-binding site of many human kinases. Consequently, the cyclopenta[d]pyrimidine scaffold has been successfully utilized to develop potent inhibitors of several protein kinases implicated in proliferative diseases.
Akt Protein Kinase: A significant area of investigation involves the inhibition of the Akt protein kinase (Protein Kinase B), a serine/threonine-specific protein kinase that plays a critical role in cell proliferation, survival, and metabolism. Overactivation of the Akt signaling pathway is a common feature in many human cancers. Specific derivatives of cyclopenta[d]pyrimidine have been identified as potent inhibitors of Akt, positioning them as potential therapeutics for hyperproliferative diseases. wipo.intgoogle.com
Insulin-like Growth Factor-1 Receptor (IGF-1R): The IGF-1R is a tyrosine kinase receptor that, upon activation, triggers downstream signaling pathways, including the Akt pathway, leading to cell growth and proliferation. Its role in cancer progression has made it a key target for drug development. A series of novel 2-amino-4-pyrazolecyclopentylpyrimidines has been synthesized and evaluated for their ability to inhibit IGF-1R. nih.gov Stepwise optimization of this series led to the discovery of highly potent compounds, demonstrating that the cyclopenta[d]pyrimidine core can be effectively tailored to target this specific receptor. nih.gov
| Compound | Target Enzyme | Inhibitory Activity (IC50) | Reference |
|---|---|---|---|
| Compound 6k (a 2-amino-4-pyrazolecyclopentylpyrimidine derivative) | IGF-1R | 10 nM | nih.gov |
| Compound 6f (a 2-amino-4-pyrazolecyclopentylpyrimidine derivative) | IGF-1R | 20 nM | nih.gov |
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle, making them a validated target for anticancer agents. Molecules that interfere with tubulin polymerization can halt cell division and induce apoptosis. The cyclopenta[d]pyrimidine scaffold has been explored for the development of microtubule-targeting agents. Research has led to the discovery of derivatives, such as N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine, that act as potent inhibitors. These compounds are designed to interact with the colchicine binding site on β-tubulin, thereby disrupting microtubule assembly.
| Compound Class | Target Protein | Mechanism of Action | Reference |
|---|---|---|---|
| N-phenyl-N,2-dimethyl-cyclopenta[d]pyrimidin-4-amine derivatives | Tubulin | Inhibition of microtubule polymerization via binding to the colchicine site. |
Other Potential Targets
While kinase and tubulin inhibition are well-documented, the broader class of cycloalkyl[d]pyrimidines has been associated with other potential inhibitory activities. These include antagonism of the Prostaglandin D2 (PGD2) receptor, which is involved in allergic inflammation, and inhibition of phosphodiesterase 4 (PDE4), an enzyme that regulates intracellular signaling by degrading cyclic AMP (cAMP). Although specific examples with a cyclopenta[d]pyrimidine core are less detailed in the literature for these targets, the established activity within the broader chemical class suggests a potential avenue for future research and development.
Structure Activity Relationship Sar and Structure Conformation Activity Relationship Scar Studies
Elucidating the Impact of Substituent Modifications on Biological Activity
The biological activity of 2H-Cyclopenta[d]pyrimidine derivatives can be significantly modulated by the nature and position of various substituents on the core scaffold. Research has demonstrated that even minor chemical modifications can lead to substantial changes in potency and selectivity. nih.gov
In the context of antiproliferative and microtubule-targeting agents, the substituents at the 2- and 4-positions of the cyclopenta[d]pyrimidine ring, as well as on the N4-aryl group, play a crucial role. For instance, in a series of N-naphthyl-cyclopenta[d]pyrimidines, the position of a methoxy (B1213986) group on the naphthyl ring was found to be a critical determinant of activity. nih.govnih.gov Specifically, an N,2-dimethyl-N-(5'-methoxynaphthyl-2'-amino)-cyclopenta[d]pyrimidin-4-amine derivative exhibited potent microtubule depolymerizing effects and low nanomolar IC50 values against various cancer cell lines. nih.gov In contrast, its regioisomer, the N,2-dimethyl-N-(6'-methoxynaphthyl-1'-amino) derivative, was found to be inactive. nih.gov This highlights the profound impact of the substituent's position on the biological outcome.
Furthermore, studies on other pyrimidine-based compounds have consistently shown that the position of substituents on the pyrimidine (B1678525) nucleus greatly influences their biological activities, which span from antimicrobial and anti-inflammatory to anticancer effects. nih.govresearchgate.net For example, in a series of pyrimidine-4-carboxamides, modifications at three different positions were explored to optimize potency and lipophilicity. nih.gov It was found that replacing a morpholine (B109124) substituent with an (S)-3-hydroxyprolidine significantly increased activity by 10-fold. nih.gov
The importance of the substituent at the 4'-position of an anilino moiety has also been highlighted in the development of cyclopenta[d]pyrimidine-based antitubulin agents. The presence of a para-methoxyphenyl group was initially considered important for activity; however, its metabolic instability prompted the exploration of other substituents at this position. nih.gov
Below is a data table summarizing the impact of key substituent modifications on the antiproliferative activity of selected cyclopenta[d]pyrimidine derivatives.
| Compound ID | Core Scaffold | R2 Substituent | N4-Aryl Substituent | Key Finding on Biological Activity |
| Compound A | This compound | -CH3 | 6'-methoxynaphthyl-1'-amino | Inactive as a microtubule depolymerizing agent. nih.gov |
| Compound B | This compound | -CH3 | 5'-methoxynaphthyl-2'-amino | Potent microtubule depolymerizing effects and low nanomolar IC50 values in cancer cell lines. nih.gov |
| Compound C | This compound | -CH3 | 4'-methoxyphenyl | Potent antiproliferative agent, but with potential metabolic instability due to O-demethylation. nih.gov |
| Compound D | This compound | -CH3 | 4'-hydroxyphenyl | Significantly less potent than the corresponding 4'-methoxy analog. nih.gov |
Rational Design and Lead Optimization Strategies Based on SAR Insights
The insights gained from SAR studies are instrumental in the rational design and lead optimization of this compound derivatives. mdpi.com By identifying the key structural features required for a desired biological effect, medicinal chemists can strategically modify lead compounds to enhance their efficacy, selectivity, and pharmacokinetic properties. mdpi.com
One common strategy is the molecular extension approach, where a known fragment that binds to a target is extended to create additional interactions with the binding site. This tactic has been successfully employed in the rational design of pyrimidine-based ERK inhibitors. mdpi.comnih.gov By starting with a small molecule known to bind to the ATP binding pocket of the ERK kinase domain, diverse pyrimidine derivatives were synthesized that exhibited improved binding and potent anti-proliferative activities. mdpi.comnih.gov
Structure-based drug design is another powerful strategy, particularly when the three-dimensional structure of the biological target is known. nih.gov For instance, in the development of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a microtubule targeting agent, molecular docking studies were used to predict the binding mode of the designed compounds in the colchicine (B1669291) site of tubulin. nih.gov This allowed for the rational selection of substituents that would form favorable hydrophobic interactions within the binding pocket. nih.govnih.gov
Lead optimization also involves addressing potential metabolic liabilities of a lead compound. For example, a potent cyclopenta[d]pyrimidine-based antitubulin agent with a para-methoxyphenyl substituent was found to have a potential metabolic instability due to O-demethylation. nih.gov This led to the design of new analogs with different substituents at that position to improve the metabolic profile while maintaining or enhancing the biological activity. nih.gov
The following table outlines some rational design and lead optimization strategies applied to pyrimidine-based compounds.
| Strategy | Application Example | Desired Outcome |
| Molecular Extension | Design of pyrimidine molecules bearing a sulfonamide moiety as ERK inhibitors. mdpi.comnih.gov | Enhanced binding affinity and anti-proliferative activity. |
| Structure-Based Design | Docking of N-naphthyl-cyclopenta[d]pyrimidines into the colchicine site of tubulin. nih.gov | Identification of substituents that optimize hydrophobic interactions and improve potency. |
| Metabolic Stability Enhancement | Replacement of a metabolically labile para-methoxyphenyl group in a cyclopenta[d]pyrimidine antitubulin agent. nih.gov | Improved pharmacokinetic profile and maintained biological activity. |
| Conformational Restriction | Replacement of an N-methylphenethylamine group with an (S)-3-phenylpiperidine in pyrimidine-4-carboxamides. nih.gov | 3-fold increase in inhibitory potency. nih.gov |
Pharmacophore Modeling and Ligand-Based Drug Design for Cyclopenta[d]pyrimidine Derivatives
In the absence of a known three-dimensional structure of the biological target, ligand-based drug design approaches, such as pharmacophore modeling, become invaluable. mdpi.comgardp.org A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. nih.gov
The process of generating a ligand-based pharmacophore model involves aligning a set of active molecules and identifying the common chemical features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, that are crucial for their interaction with the target. nih.govajrconline.org This model can then be used as a 3D query to screen large chemical databases for novel compounds that possess the desired features, thereby accelerating the discovery of new lead compounds. researchgate.net
For pyrimidine analogs, pharmacophore modeling has been successfully applied to identify inhibitors of cyclin-dependent kinase 4 (CDK4). ajrconline.org By analyzing a series of pyrimidine-based CDK4 inhibitors, a pharmacophore model was generated that included hydrogen bond donors and acceptors, aromatic groups, and hydrophilic regions. ajrconline.org This model can be utilized to predict the CDK4 inhibitory activity of new compounds and guide the design of more potent inhibitors. ajrconline.org
Similarly, a 3D pharmacophore model was developed for pyrimidine and sulfonamide-based inhibitors of Cyclophilin D, a potential drug target for Alzheimer's disease. nih.gov The generated pharmacophore query, consisting of features like aromatic centers, hydrogen bond donors and acceptors, and hydrophobic centroids, can be used to screen for new and structurally diverse Cyclophilin D inhibitors. nih.gov
The key steps and applications of pharmacophore modeling in the context of pyrimidine derivatives are summarized below.
| Step/Application | Description | Example in Pyrimidine Derivatives |
| Model Generation | Aligning active compounds to identify common chemical features essential for biological activity. | A pharmacophore model for pyrimidine-based CDK4 inhibitors was generated, highlighting key hydrogen bond donor/acceptor, aromatic, and hydrophilic features. ajrconline.org |
| Virtual Screening | Using the pharmacophore model as a 3D query to search chemical databases for new potential lead compounds. | A pharmacophore model for indole-based tubulin inhibitors was used to screen a chemical database, leading to the identification of a potent antiproliferative compound. researchgate.net |
| Lead Optimization | Guiding the modification of existing compounds to better fit the pharmacophore model and enhance activity. | The pharmacophore model for Cyclophilin D inhibitors can guide the design of new derivatives with improved binding affinity. nih.gov |
Correlation between 3-D Conformational Shape and Biological Potency
The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how well the molecule can fit into the binding site of its biological target. This is particularly true for this compound derivatives, where the spatial arrangement of substituents can have a dramatic effect on their potency.
A compelling example of this is seen in a series of N-naphthyl-cyclopenta[d]pyrimidines designed as microtubule targeting agents. nih.govnih.gov Nuclear Overhauser Effect Spectroscopy (NOESY) studies revealed that the rotational flexibility of the naphthyl ring around the cyclopenta[d]pyrimidine scaffold was a key factor in determining biological activity. nih.gov In an inactive compound, the rotation of the naphthyl ring was hindered, leading to a rigid conformation. nih.gov In contrast, the most potent compound in the series exhibited free rotation of the naphthyl ring, allowing it to adopt a more favorable conformation for binding to tubulin. nih.gov This conformational dissimilarity was directly linked to a significant difference in their microtubule depolymerizing effects and antiproliferative activities. nih.gov
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are computational techniques used to correlate the 3D properties of molecules with their biological activities. nih.govmdpi.com These methods can provide valuable insights into the steric and electrostatic fields around the molecules that are important for their interaction with the target. mdpi.com For instance, a 3D-QSAR study on a series of thieno-pyrimidine derivatives as breast cancer inhibitors identified key structural features associated with their biological activity, providing guidance for the design of more potent inhibitors. mdpi.com
The following table highlights the correlation between conformational properties and the biological potency of cyclopenta[d]pyrimidine derivatives.
| Compound Series | Conformational Feature | Impact on Biological Potency |
| N-naphthyl-cyclopenta[d]pyrimidines | Hindered rotation of the naphthyl ring. | Inactive as a microtubule depolymerizing agent. nih.gov |
| N-naphthyl-cyclopenta[d]pyrimidines | Free rotation of the naphthyl ring. | Potent microtubule depolymerizing effects and low nanomolar IC50 values. nih.gov |
| Thieno-pyrimidine derivatives | Favorable steric and electrostatic fields as determined by 3D-QSAR. | Higher inhibitory activity against breast cancer cells. mdpi.com |
| 2-pyrimidinecarbonitrile derivatives | Specific binding conformation in the falcipain-3 active site as revealed by docking. | The 3D-QSAR models provided guidelines for the development of improved falcipain-3 inhibitors. nih.gov |
Advanced Characterization Techniques in Structural Elucidation of 2h Cyclopenta D Pyrimidine Derivatives
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 2H-Cyclopenta[d]pyrimidine derivatives, providing detailed information about the molecular framework and the electronic environment of individual atoms. Both ¹H and ¹³C NMR are routinely used to assign the structure of newly synthesized compounds. nih.govrhhz.net
In ¹H NMR spectra of cyclopenta[d]pyrimidine derivatives, the chemical shifts (δ) of protons provide significant structural clues. For instance, protons on the pyrimidine (B1678525) ring and the fused cyclopentane (B165970) ring exhibit characteristic chemical shifts. The protons of the cyclopentyl moiety typically appear as multiplets in the aliphatic region of the spectrum. rhhz.net Exchangeable protons, such as those of amino (NH₂) or hydroxyl (OH) groups, are often observed as broad singlets and can be confirmed by D₂O exchange experiments. rhhz.net Aromatic protons on substituents will appear in the downfield region of the spectrum. nih.gov
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyrimidine and cyclopentane rings are indicative of their hybridization and chemical environment. Carbonyl and nitrile group carbons, if present, will show characteristic signals at the lower field end of the spectrum. nih.gov The combination of ¹H and ¹³C NMR data, often supported by two-dimensional NMR techniques like COSY and HSQC, allows for the unequivocal assignment of the complete molecular structure. researchgate.net
Below is a representative table of ¹H NMR spectral data for a 2-amino-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidine derivative. rhhz.net
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Notes |
| CH₂ (cyclopentyl) | 1.79 | multiplet | |
| CH₂ (cyclopentyl) | 2.90 | multiplet | |
| NH₂ | 3.6 | broad | Exchangeable with D₂O |
| pyrimidine-H | 5.20 | singlet | |
| Ar-H, NH, =CH | 7.21-7.70 | multiplet | |
| OH | 7.93, 8.73 | 2 singlets | Exchangeable with D₂O |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Functional Group Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful techniques for identifying the functional groups present in this compound derivatives and for studying their electronic properties.
IR spectroscopy is particularly useful for the identification of characteristic vibrational modes of functional groups. vandanapublications.com For example, the presence of an amino group (NH₂) is indicated by absorption bands in the region of 3200-3400 cm⁻¹. rhhz.net Carbonyl (C=O) stretching vibrations are typically observed in the range of 1650-1750 cm⁻¹, while the stretching vibration of a cyano (C≡N) group appears around 2200 cm⁻¹. rhhz.netnih.gov The IR spectrum can thus quickly confirm the presence or absence of key functional groups within the molecule. libretexts.org
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption of UV or visible light by a molecule corresponds to the excitation of electrons from lower to higher energy orbitals. The position and intensity of the absorption bands are characteristic of the chromophoric system. For pyrimidine derivatives, the UV-Vis spectra can be used to study their stability in solution and their interactions with biological macromolecules like DNA. mdpi.comnih.gov Changes in the absorption spectra, such as hypochromism or hyperchromism, can indicate binding events. mdpi.com
The following table summarizes typical IR absorption bands for functional groups found in this compound derivatives. rhhz.net
| Functional Group | Wavenumber (cm⁻¹) |
| OH/NH₂ | 3365, 3204 |
| Aliphatic C-H | 2935, 2851 |
| C=N | 1632 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of this compound derivatives. researchgate.net High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula. rsc.org
In a typical mass spectrum of a cyclopenta[d]pyrimidine derivative, the molecular ion peak (M⁺) is observed, confirming the molecular weight of the compound. rhhz.net The fragmentation pattern of the molecular ion provides valuable structural information. The molecule breaks down into smaller, characteristic fragment ions, and the analysis of these fragments can help to elucidate the structure of the parent molecule. sapub.org For instance, the loss of side chains or functional groups from the pyrimidine ring can be observed. core.ac.uk The stability of the pyrimidine ring often results in its presence in many of the larger fragments. sapub.org
An example of mass spectral data for a 2-aminocyclopenta[d]pyrimidine derivative is presented below, showing the molecular ion and key fragments. rhhz.net
| m/z | Relative Intensity (%) | Proposed Fragment |
| 369 | 42.9 | [M]⁺ |
| 368 | 98.6 | [M-H]⁺ |
| 367 | 100 | [M-2H]⁺ (Base Peak) |
| 329 | 29 | |
| 281 | 20 | |
| 244 | 17 | |
| 206 | 68 | |
| 150 | 27 | |
| 115 | 70 | |
| 76 | 8.7 |
X-ray Crystallography for Definitive Solid-State Structure Determination
The crystal structure reveals the spatial arrangement of the atoms, the planarity of the ring systems, and the orientation of substituents. This detailed structural information is crucial for understanding the molecule's interactions with biological targets, such as enzymes or receptors. nih.gov For example, X-ray co-crystal structures of pyrimidine analogues bound to tubulin have provided direct evidence of their binding mode at the colchicine (B1669291) site. nih.gov The analysis of intermolecular interactions in the crystal lattice, such as hydrogen bonding and π-π stacking, can also provide insights into the solid-state properties of the compound. nih.govmdpi.com
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 2H-Cyclopenta[d]pyrimidine derivatives, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of this compound derivatives often involves cyclocondensation reactions using cyclopentane precursors and pyrimidine-based reagents. For example, thiol group introduction at position 2 of the pyrimidine ring can be achieved via nucleophilic substitution under anhydrous conditions, with yields optimized by controlling temperature (70–90°C) and using catalysts like Pd(OAc)₂ . Purity is enhanced by column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol. Key challenges include avoiding ring-opening side reactions, which require strict moisture exclusion .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Adhere to the following safety codes (from analogous cyclopenta-pyrimidine compounds):
- P210 : Avoid heat/sparks/open flames (due to potential flammability).
- P264 : Wash hands after handling.
- P305+P351+P338 : For eye exposure, rinse cautiously with water for several minutes .
Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation . Conduct risk assessments for waste disposal, as halogenated pyrimidines may require specialized incineration .
Q. How can researchers characterize this compound using spectroscopic methods?
- Methodological Answer :
- Mass Spectrometry (MS) : EPA/NIH spectral data for cyclopenta-pyridazine analogs (e.g., 2-methyl-2H-Cyclopenta[d]pyridazine, MW 132) show dominant fragments at m/z 105 (cyclopenta ring cleavage) and 77 (pyrimidine ring) .
- NMR : Look for pyrimidine proton signals at δ 8.2–8.5 ppm (aromatic H) and cyclopenta protons at δ 2.5–3.2 ppm (multiplet, J = 6–8 Hz).
- IR : Stretching vibrations at 1650–1680 cm⁻¹ (C=N) and 3100–3150 cm⁻¹ (C-H aromatic) confirm the fused-ring structure .
Advanced Research Questions
Q. What strategies are employed to evaluate the biological activity of this compound derivatives, particularly in enzyme inhibition studies?
- Methodological Answer :
- In vitro assays : Test inhibition of thymidylate synthase or dihydrofolate reductase using UV-Vis spectroscopy (monitor NADPH oxidation at 340 nm). IC₅₀ values are calculated via dose-response curves (log[inhibitor] vs. % activity) .
- Molecular docking : Use AutoDock Vina to model interactions between the cyclopenta-pyrimidine core and enzyme active sites (e.g., pyrimidine-binding pockets in anthrax adenylyl cyclase) . Validate with mutagenesis studies targeting residues identified in docking simulations.
Q. How can researchers resolve contradictions in reported reactivity or spectral data for this compound derivatives?
- Methodological Answer :
- Systematic error analysis : Compare experimental conditions (e.g., solvent polarity in NMR, ionization methods in MS) across studies. For example, discrepancies in mass spectral fragmentation may arise from electron-impact vs. electrospray ionization .
- Reproducibility checks : Replicate synthesis using literature protocols while controlling variables (e.g., anhydrous vs. ambient conditions). Publish raw data (e.g., NMR FID files) to enable peer validation .
Q. What computational approaches are effective in predicting the environmental impact of this compound derivatives?
- Methodological Answer :
- QSAR modeling : Use EPI Suite to estimate biodegradation half-lives and bioaccumulation factors based on logP and molecular weight. For aquatic toxicity, correlate EC₅₀ values with electron-deficient pyrimidine rings using Gaussian-calculated HOMO/LUMO gaps .
- Lifecycle assessment : Track waste streams (e.g., halogenated byproducts) and model dispersion using EPA’s E-FAST tool .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
